Acetylagmatine
Overview
Description
N-Acetylagmatine (acetate salt) is a derivative of agmatine, a natural polyamine formed by the enzymatic decarboxylation of arginine . It is a potential monoacetylated derivative of agmatine and has numerous modulatory actions, particularly in pathways related to diabetes, immunity, and neurophysiology .
Preparation Methods
N-Acetylagmatine (acetate salt) can be synthesized through the enzyme-mediated acetylation of agmatine . This process is commonly considered a degradative step, with monoacetylated polyamines detected in the urine . The synthetic route involves the use of acetyl-CoA and agmatine, catalyzed by agmatine N-acetyltransferase .
Chemical Reactions Analysis
N-Acetylagmatine (acetate salt) undergoes various chemical reactions, including:
Oxidation: It can be converted to guanidinobutyric acid by diamine oxidase and aldehyde dehydrogenase.
Reduction: The compound can be reduced to putrescine by agmatinase.
Common reagents used in these reactions include diamine oxidase, aldehyde dehydrogenase, and agmatinase . Major products formed from these reactions include guanidinobutyric acid and putrescine .
Scientific Research Applications
N-Acetylagmatine (acetate salt) has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetylagmatine (acetate salt) involves the enzyme-mediated acetylation of polyamines . This process stimulates diamine oxidase activity, suggesting that the compound might have physiologically important actions . The molecular targets and pathways involved include the modulation of pathways related to diabetes, immunity, and neurophysiology .
Comparison with Similar Compounds
N-Acetylagmatine (acetate salt) is unique compared to other similar compounds due to its specific acetylation and modulatory actions. Similar compounds include:
Agmatine: The parent compound from which N-Acetylagmatine is derived.
Putrescine: A product of the reduction of N-Acetylagmatine.
Guanidinobutyric acid: A product of the oxidation of N-Acetylagmatine.
N-Acetylagmatine (acetate salt) stands out due to its specific role in stimulating diamine oxidase activity and its potential physiological actions .
Properties
IUPAC Name |
N-[4-(diaminomethylideneamino)butyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACEDIUUMWDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331430 | |
Record name | Acetylagmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-89-8 | |
Record name | Acetylagmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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